molecular formula CH3PS B14521256 Methylphosphanethione CAS No. 62779-02-6

Methylphosphanethione

Cat. No.: B14521256
CAS No.: 62779-02-6
M. Wt: 78.08 g/mol
InChI Key: HNBGSGLSXZGNQK-UHFFFAOYSA-N
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Description

Methylphosphanethione (CH₃PS) is a phosphorus-sulfur compound characterized by a thiocarbonyl group (C=S) bonded to a methyl group and a phosphorus atom. Phosphorus-sulfur compounds are often studied for their unique electronic properties and applications in organic synthesis and materials science.

Properties

CAS No.

62779-02-6

Molecular Formula

CH3PS

Molecular Weight

78.08 g/mol

IUPAC Name

thiophosphorosomethane

InChI

InChI=1S/CH3PS/c1-2-3/h1H3

InChI Key

HNBGSGLSXZGNQK-UHFFFAOYSA-N

Canonical SMILES

CP=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylphosphanethione can be synthesized through several methods. One common approach involves the reaction of methylphosphine with sulfur. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Another method involves the use of methyl iodide and phosphine sulfide, which react to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methylphosphanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form methylphosphonothioic acid.

    Reduction: Reduction reactions can convert this compound to methylphosphine.

    Substitution: The compound can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halides and alkylating agents facilitate substitution reactions.

Major Products Formed

    Oxidation: Methylphosphonothioic acid.

    Reduction: Methylphosphine.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

Methylphosphanethione has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: this compound is used in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of methylphosphanethione involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity. The pathways involved in its action include the inhibition of certain enzymatic processes and the modulation of biochemical pathways.

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Molecular Formula Key Features Applications/Reactivity
This compound CH₃PS Contains thiocarbonyl (C=S) and methyl-phosphorus bond; potential π-acceptor Hypothesized in catalysis or ligand design
Methylenetriphenylphosphorane C₁₉H₁₅P Phosphorus ylide (P=CH₂ core); strong nucleophile Wittig reactions, olefin synthesis
Phosphine-alkene ligands Variable Hybrid ligands with P and alkene donors (e.g., "iron-halcone" in ) Transition metal catalysis

Key Differences :

  • Electronic Configuration : this compound’s thiocarbonyl group may exhibit stronger π-acceptor properties compared to methylenetriphenylphosphorane’s ylide structure, which acts as a nucleophile.
  • Steric Effects : Methylenetriphenylphosphorane’s bulky triphenyl groups hinder reactivity in crowded environments, whereas this compound’s smaller methyl group could enable broader substrate compatibility.

Reactivity in Catalysis

  • Methylenetriphenylphosphorane : Widely used in Wittig reactions to synthesize alkenes via phosphorus-mediated deoxygenation .
  • Phosphine-alkene Ligands: Enhance catalytic activity in transition metal complexes (e.g., palladium-catalyzed cross-couplings) by stabilizing metal centers through dual donor sites .
  • This compound: Hypothetically, its sulfur atom could facilitate sulfur-metal bonding, enabling applications in asymmetric catalysis or as a ligand for chalcogenophilic metals (e.g., Mo, W).

Stability and Handling

  • Methylenetriphenylphosphorane : Air-stable as a crystalline solid but moisture-sensitive, requiring anhydrous conditions .
  • This compound : Likely less stable due to the reactive C=S bond, necessitating inert atmosphere storage (hypothesized based on analogous thiocarbonyl compounds).

Research Findings and Data Gaps

  • : Phosphine-alkene ligands demonstrate the importance of hybrid donor atoms in catalysis, suggesting this compound’s P-S system could offer similar synergies .

Critical Data Needs :

  • Experimental data on this compound’s synthesis, stability, and metal-binding behavior.
  • Comparative studies with analogous thiophosphoryl compounds.

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